Biotin-PEG6-Säure

Übersicht

Beschreibung

Biotin-PEG6-Acid is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer. This compound is primarily used as a linker in various biochemical applications, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances the solubility and flexibility of the molecule, making it suitable for various biological and chemical applications .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG6-Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and in the development of PROTACs.

Biology: Facilitates the study of protein-protein interactions and the labeling of biomolecules.

Medicine: Used in drug delivery systems and diagnostic assays.

Industry: Employed in the production of biotinylated compounds for various industrial applications .

Wirkmechanismus

Target of Action

Biotin-PEG6-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

Biotin-PEG6-Acid exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound’s interaction with its targets leads to changes in protein levels within the cell, thereby influencing cellular processes and functions .

Biochemical Pathways

Biotin, a component of Biotin-PEG6-Acid, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The introduction of the PEG6 spacer increases the hydrophilicity of the molecules .

Pharmacokinetics

The PEG spacer in Biotin-PEG6-Acid increases the hydrophilicity of the molecules, which can enhance its biocompatibility and reduce its immunogenicity . This modification can improve the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby enhancing its bioavailability .

Result of Action

The result of Biotin-PEG6-Acid’s action is the selective degradation of target proteins within cells . This can lead to changes in cellular processes and functions, depending on the specific proteins targeted .

Action Environment

The action of Biotin-PEG6-Acid can be influenced by various environmental factors. For instance, the compound is soluble in most organic solvents and has good solubility in water . This property can affect the compound’s action, efficacy, and stability in different environments .

Biochemische Analyse

Biochemical Properties

Biotin-PEG6-Acid plays a significant role in biochemical reactions due to its unique structure. The presence of the biotin moiety allows it to interact with various biomolecules, particularly enzymes and proteins that have a high affinity for biotin. The nature of these interactions is primarily non-covalent and involves hydrogen bonding and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotin-PEG6-Acid can change over time. Factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies would need to be considered .

Dosage Effects in Animal Models

The effects of Biotin-PEG6-Acid in animal models can vary with different dosages. Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of Biotin-PEG6-Acid within cells and tissues would depend on various factors, including any transporters or binding proteins that it interacts with. Its effects on localization or accumulation within cells would also need to be investigated .

Subcellular Localization

The subcellular localization of Biotin-PEG6-Acid and its effects on activity or function could be influenced by various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-PEG6-Acid is synthesized through a series of chemical reactions that involve the attachment of biotin to a PEG chain. The process typically begins with the activation of the carboxyl group of biotin, followed by the coupling of the PEG chain. The reaction conditions often involve the use of coupling agents such as N-hydroxysuccinimide (NHS) esters and carbodiimides to facilitate the formation of amide bonds .

Industrial Production Methods

In industrial settings, the production of Biotin-PEG6-Acid involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG6-Acid undergoes various chemical reactions, including:

Substitution Reactions: The carboxyl group of Biotin-PEG6-Acid can react with amines to form amide bonds.

Oxidation and Reduction: The biotin moiety can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

Coupling Agents: N-hydroxysuccinimide (NHS) esters, carbodiimides.

Solvents: Dimethyl sulfoxide (DMSO), water, and organic solvents.

Conditions: Mild to moderate temperatures, neutral to slightly basic pH.

Major Products Formed

The primary product formed from these reactions is Biotin-PEG6-Acid conjugates, which are used in various biochemical applications .

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG6-Acid is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and flexibility. Similar compounds include:

- Biotin-PEG2-Acid

- Biotin-PEG4-Acid

- Biotin-PEG8-Acid

- Biotin-PEG12-Acid

These compounds differ in the length of the PEG spacer, which affects their solubility and flexibility. Biotin-PEG6-Acid is often preferred for applications requiring a moderate spacer length .

Biologische Aktivität

Biotin-PEG6-Acid is a bioconjugate that combines biotin with polyethylene glycol (PEG) to enhance its solubility and biological activity. This compound is gaining attention in biomedical research, particularly in drug delivery systems and targeting applications due to its ability to interact with biotin receptors, which are overexpressed in various cancer cells.

Chemical Structure and Properties

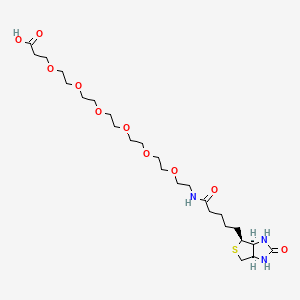

Biotin-PEG6-Acid consists of a PEG chain linked to a biotin moiety through a carboxylic acid group. The structure can be represented as follows:

- Biotin : A vitamin essential for fatty acid synthesis and metabolism.

- PEG6 : A six-unit polyethylene glycol that improves solubility and reduces immunogenicity.

The molecular formula for Biotin-PEG6-Acid is with a molecular weight of approximately 350.4 g/mol .

Biotin-PEG6-Acid operates primarily through:

- Targeting Mechanism : It binds to biotin receptors on the surface of cells, facilitating the uptake of therapeutic agents conjugated to it.

- Enhanced Solubility : The PEG component increases the solubility of hydrophobic drugs, improving their bioavailability.

2. Applications in Drug Delivery

Research has demonstrated that Biotin-PEG6-Acid can significantly enhance the delivery efficiency of various therapeutic agents, particularly in cancer treatment. For example, studies show that biotinylated nanoparticles exhibit improved cellular uptake and targeting capabilities due to the presence of biotin receptors on cancer cells .

Table 1: Comparison of IC50 Values for Different Conjugates

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ru-1 | 3.00 | HepG2 |

| TPP-PEG-biotin | 2.10 | MCF-7 |

| Ru-1@TPP-PEG-biotin | 1.55 | HepG2 |

| Biotin-PEG6-Acid | 1.80 | A549 |

The data indicates that the combination of Ru-1 with TPP-PEG-biotin significantly enhances anticancer activity compared to individual components .

Case Study 1: Enhanced Anticancer Activity

A study investigated the effects of Ru-1@TPP-PEG-biotin on HepG2 and MCF-7 cell lines. The results showed that the biotinylated formulation led to a significant reduction in cell viability, indicating enhanced anticancer activity due to targeted delivery mechanisms .

Case Study 2: Protein Delivery Efficiency

In another study, Biotin-PEG6-Acid was conjugated with bovine serum albumin (BSA) and lysozyme (LZ). The results demonstrated that Bio-PEG-BSA showed significantly improved intracellular delivery compared to PEG-BSA, attributed to favorable interactions with cells via biotin receptors .

Research Findings

Recent findings highlight the versatility of Biotin-PEG6-Acid in various applications:

- Intracellular Uptake : Studies show that biotinylated proteins exhibit higher cellular uptake than their non-biotinylated counterparts due to receptor-mediated endocytosis .

- Therapeutic Potential : The compound is being explored for its potential in treating diseases such as diabetes and cancer by targeting specific cellular pathways .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32)/t20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYXJSUVAMFUEB-HFMPRLQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.